- A new efficient synthesis of 5-aryloxazoles from arylidene diacetates and application to the preparation of BMS-337197, a novel IMPDH inhibitor, Heterocycles, 2006, 68(1), 167-173
Cas no 89808-75-3 (5-(2-Nitrophenyl)oxazole)
5-(2-Nitrophenyl)oxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Nitrophenyl)oxazole
- 5-(2-NITROPHENYL)-1,3-OXAZOLE
- 5-(2-Nitro-phenyl)-oxazole
- Oxazole,5-(2-nitrophenyl)-
- 2-oxazol-5-ylphenylnitro
- HMS550L17
- Oxazole, 5-(2-nitrophenyl)-
- Maybridge1_003251
- 2-(Oxazol-5-yl)nitrobenzene
- PUDNRGZVFKPHNG-UHFFFAOYSA-N
- 6241AJ
- SBB091071
- TRA0013098
- SY012507
- AB0003492
- 5-(2-Nitrophenyl)oxazole (ACI)
- 5-(o-Nitrophenyl)oxazole
-
- MDL: MFCD00085146
- Inchi: 1S/C9H6N2O3/c12-11(13)8-4-2-1-3-7(8)9-5-10-6-14-9/h1-6H
- InChI Key: PUDNRGZVFKPHNG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C2=CN=CO2)=CC=CC=1)=O
Computed Properties
- Exact Mass: 190.03800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 71.8
Experimental Properties
- Boiling Point: 334.3℃ at 760 mmHg
- Flash Point: 156℃
- PSA: 71.85000
- LogP: 2.77300
5-(2-Nitrophenyl)oxazole Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
5-(2-Nitrophenyl)oxazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(2-Nitrophenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853746-5g |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | ≥97% | 5g |
1,908.00 | 2021-05-17 | |
| Chemenu | CM191517-10g |
5-(2-Nitro-phenyl)-oxazole |
89808-75-3 | 97% | 10g |
$326 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD100723-250mg |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | 97% | 250mg |
¥313.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD100723-1g |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | 97% | 1g |
¥784.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD100723-5g |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | 97% | 5g |
¥1850.0 | 2024-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012507-0.25g |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | >97% | 0.25g |
¥97.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012507-1g |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | >97% | 1g |
¥244.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY012507-5g |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | >97% | 5g |
¥613.00 | 2025-04-12 | |
| TRC | N545375-50mg |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N545375-100mg |
5-(2-Nitrophenyl)oxazole |
89808-75-3 | 100mg |
$ 65.00 | 2022-06-03 |
5-(2-Nitrophenyl)oxazole Production Method
Production Method 1
Production Method 2
- Synthesis of 4-substituted oxazolo[4,5-c]quinolines by direct reaction at the C-4 position of oxazoles, Organic & Biomolecular Chemistry, 2015, 13(9), 2600-2605
Production Method 3
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
- A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis, Tetrahedron Letters, 1999, 40(30), 5633-5636
Production Method 4
- Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760
Production Method 5
- Design, synthesis and biological evaluation of imidazole and oxazole fragments as HIV-1 integrase-LEDGF/p75 disruptors and inhibitors of microbial pathogens, Bioorganic & Medicinal Chemistry, 2020, 28(1),
5-(2-Nitrophenyl)oxazole Raw materials
- 1-isocyanomethanesulfonyl-4-methylbenzene
- Oxazole
- 2-Nitrobenzaldehyde
- Isocyanomethane
- o-Nitrobenzal Diacetate
5-(2-Nitrophenyl)oxazole Preparation Products
5-(2-Nitrophenyl)oxazole Suppliers
5-(2-Nitrophenyl)oxazole Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-(2-Nitrophenyl)oxazole
5-(2-Nitrophenyl)oxazole: A Comprehensive Overview
5-(2-Nitrophenyl)oxazole, with the CAS number 89808-75-3, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has garnered considerable attention due to its potential applications in various therapeutic areas. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of 5-(2-Nitrophenyl)oxazole.
Chemical Structure and Properties
5-(2-Nitrophenyl)oxazole is a heterocyclic compound with a molecular formula of C9H6N2O3. The molecule consists of an oxazole ring fused to a nitro-substituted phenyl group. The presence of the nitro group imparts significant electronic and steric effects, which influence the compound's reactivity and biological activity. The molecular weight of 5-(2-Nitrophenyl)oxazole is 194.15 g/mol, and it is typically a white to off-white solid at room temperature.
The solubility of 5-(2-Nitrophenyl)oxazole in various solvents is an important consideration for its use in chemical reactions and biological assays. It is moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but less soluble in water. This solubility profile makes it suitable for use in a wide range of experimental conditions.
Synthesis Methods
The synthesis of 5-(2-Nitrophenyl)oxazole can be achieved through several routes, each with its own advantages and limitations. One common method involves the cyclization of 2-nitrobenzaldehyde with an appropriate amine or ammonia in the presence of an acid catalyst. This reaction typically proceeds via an intermediate imine, which then undergoes intramolecular cyclization to form the oxazole ring.
An alternative approach involves the reaction of 2-nitrobenzonitrile with hydroxylamine under acidic conditions. This method provides a straightforward route to the target compound and has been widely used in both academic and industrial settings. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods, such as using microwave-assisted synthesis or catalytic systems that minimize waste and energy consumption.
Biological Activities
The biological activities of 5-(2-Nitrophenyl)oxazole have been extensively studied due to its potential as a lead compound for drug development. One of the most notable activities is its anti-inflammatory properties. Studies have shown that 5-(2-Nitrophenyl)oxazole can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), making it a promising candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory effects, 5-(2-Nitrophenyl)oxazole has demonstrated antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in developing new antibiotics to combat drug-resistant infections.
Clinical Applications and Research Advancements
The potential clinical applications of 5-(2-Nitrophenyl)oxazole are diverse and promising. Recent research has focused on its use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Preclinical studies have shown that 5-(2-Nitrophenyl)oxazole-based drugs can effectively reduce inflammation and improve disease outcomes without significant side effects.
In the realm of antimicrobial therapy, ongoing clinical trials are evaluating the efficacy and safety of 5-(2-Nitrophenyl)oxazole-derived compounds against multidrug-resistant bacteria. These trials aim to address the growing global health concern of antibiotic resistance by providing new treatment options.
FUTURE DIRECTIONS AND CONCLUSIONS
The future prospects for 5-(2-Nitrophenyl)oxazole-based compounds are promising. Continued research into its structure-activity relationships (SARs) will likely lead to the development of more potent and selective derivatives with improved pharmacological profiles. Additionally, advances in drug delivery systems may enhance the therapeutic efficacy and reduce side effects associated with these compounds.
In conclusion, 5-(2-Nitrophenyl)oxazole, with its unique chemical structure and diverse biological activities, represents a valuable scaffold for drug discovery and development. Its potential applications in treating inflammatory diseases and combating antibiotic resistance highlight its significance in modern medicinal chemistry.
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